![molecular formula C19H15FN2O B5760910 3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide](/img/structure/B5760910.png)
3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide, also known as TAK-285, is a small molecule inhibitor of the HER2 protein. HER2 is a receptor protein that is overexpressed in certain types of cancer, particularly breast cancer. TAK-285 has shown promise as a potential treatment for HER2-positive breast cancer.
Wirkmechanismus
3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide works by binding to the HER2 protein and inhibiting its activity. HER2 is a member of the epidermal growth factor receptor (EGFR) family of proteins, which play a key role in cell growth and division. Overexpression of HER2 is associated with increased cell proliferation and survival, making it an attractive target for cancer therapy.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide has been shown to inhibit the phosphorylation of HER2, leading to downstream effects on cell signaling pathways. This results in reduced cell proliferation and increased cell death in HER2-positive breast cancer cells. 3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide has also been shown to inhibit the growth of cancer stem cells, which are thought to play a role in tumor recurrence and resistance to therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide is its specificity for HER2, which reduces the risk of off-target effects. 3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide has also shown promise in combination with other anti-cancer drugs, suggesting that it could be used as part of a combination therapy approach. However, 3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide. One area of interest is the development of combination therapies that include 3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide, either with other targeted therapies or with chemotherapy. Another area of research is the identification of biomarkers that could be used to predict response to 3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide. Finally, there is interest in exploring the potential use of 3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide in other types of cancer that overexpress HER2, such as gastric and ovarian cancer.
Synthesemethoden
The synthesis of 3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide involves several steps, starting with the reaction of 4-fluoroaniline with 2-methyl-4-quinolinecarboxaldehyde to form a Schiff base. This is followed by a Michael addition reaction with acryloyl chloride to form the final product, 3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide has been extensively studied in preclinical models of HER2-positive breast cancer. In vitro studies have shown that 3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide inhibits the growth of HER2-positive breast cancer cells, both alone and in combination with other anti-cancer drugs. In vivo studies in mouse models of breast cancer have also demonstrated the efficacy of 3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide in reducing tumor growth and metastasis.
Eigenschaften
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(2-methylquinolin-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O/c1-13-12-18(16-4-2-3-5-17(16)21-13)22-19(23)11-8-14-6-9-15(20)10-7-14/h2-12H,1H3,(H,21,22,23)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZYVBMOTVMMKF-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C=CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)/C=C/C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-fluorophenyl)-N-(2-methylquinolin-4-yl)prop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.